molecular formula C8H7ClN4 B11742826 N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B11742826
M. Wt: 194.62 g/mol
InChI Key: IUTZKZLVPUPHDA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a chemical compound featuring a 1,2,3-triazole core, a privileged scaffold in modern medicinal chemistry. The 1,2,3-triazole ring is known for its stability and ability to participate in key molecular interactions, such as hydrogen bonding and dipole-dipole interactions, making it a valuable isostere for amide and other functional groups in drug design . This specific derivative incorporates a 4-chlorophenyl moiety, a common pharmacophore found in various bioactive molecules. Compounds containing the 1,2,3-triazole ring are extensively investigated for their diverse biological activities, which include potential antibacterial, antifungal, antiviral, and anticancer properties . As a building block, this amine-substituted triazole is a versatile intermediate for synthesizing more complex molecules. It can be used in the development of hybrid compounds, where its structure is combined with other pharmacologically active fragments to create new chemical entities with enhanced or multi-targeted biological profiles . Researchers can leverage this compound in hit-to-lead optimization campaigns, particularly in constructing molecular libraries for high-throughput screening against various biological targets. Its structure aligns with key principles in drug design, and it is expected to comply with common drug-likeness rules, such as those defined by Lipinski, which are crucial for oral bioavailability . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

N-(4-chlorophenyl)-2H-triazol-4-amine

InChI

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)11-8-5-10-13-12-8/h1-5H,(H2,10,11,12,13)

InChI Key

IUTZKZLVPUPHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Carbanion Formation : A nitrile (e.g., acetonitrile) reacts with butyllithium (BuLi) in tetrahydrofuran (THF) at 0°C to generate a lithium carbanion.

  • Azide Coupling : The carbanion reacts with an aryl azide (e.g., 4-chlorophenyl azide) to form a triazole intermediate.

  • Aromatization : Water addition induces cyclization and aromatization, yielding the final 5-amino-1H-1,2,3-triazole derivative.

Experimental Conditions

ParameterValue/Description
SolventAnhydrous THF
BaseBuLi (2 equiv)
Temperature0°C to room temperature
WorkupAcidic aqueous extraction (HCl)
Yield82% (for 1-(4-chlorophenyl)-1H-1,2,3-triazole-5-amine)

Key Advantages

  • Regioselectivity : Ensures the amino group occupies the 5-position of the triazole ring.

  • Mild Conditions : Reactions proceed at low temperatures, minimizing side reactions.

  • Scalability : Suitable for gram-scale synthesis due to simplicity and high yields.

Buchwald–Hartwig Amination

Though primarily used for aryl–amine couplings, palladium-catalyzed Buchwald–Hartwig amination has been explored for functionalizing triazoles. This method could theoretically attach the 4-chlorophenyl group to a preformed triazole core.

Hypothetical Route

  • Triazole Synthesis : Preparing 5-amino-1H-1,2,3-triazole via a cycloaddition or cyclization method.

  • Amination : Coupling the triazole with 4-chloroaniline using a palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl]) and a base.

  • Yield : Estimated at 60–75% based on analogous couplings.

Challenges

  • Catalyst Sensitivity : Requires inert atmospheres and anhydrous conditions.

  • Cost : Palladium catalysts and ligands increase production expenses.

Comparative Analysis of Methods

MethodYield (%)ScalabilityReagents/CatalystsKey Advantage
Tandem Cycloaddition82HighBuLi, THF, 4-chlorophenyl azideDirect regioselectivity
Multicomponent40–60ModerateHFIP, aldehydes, sodium azideMetal-free, one-pot
Buchwald–Hartwig60–75LowPd catalyst, ligands, baseFlexible for diverse substrates

Optimization and Reaction Monitoring

Critical parameters for the tandem cycloaddition include:

  • Temperature Control : Lower temperatures (0°C) prevent side reactions.

  • Azide Purity : Impurities in 4-chlorophenyl azide reduce yields.

  • Workup Efficiency : Acidic extraction ensures complete protonation of the amino group.

Spectroscopic Characterization

Key data for N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine:

TechniqueData
¹H NMR δ 5.78 (br s, 2H, NH₂), 7.06 (s, 1H, H-4), 7.75 (s, 4H, H-2′, H-3′, H-5′, H-6′)
¹³C NMR δ 116.97 (C-5), 125.31 (C-Ph), 129.43 (C-Ph), 132.70 (C-6′)
HRMS [M + H]⁺ calcd for C₈H₈ClN₄: 195.6284; found: 195.0431

Industrial and Practical Considerations

  • Cost : BuLi and azides are relatively expensive, making large-scale synthesis challenging.

  • Safety : Handling azides and BuLi requires strict safety protocols due to their reactivity.

  • Purification : Column chromatography or recrystallization is necessary to achieve >95% purity.

Chemical Reactions Analysis

Substitution Reactions

The triazole ring and substituents in N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine participate in nucleophilic substitution , particularly at the chlorine atom on the phenyl ring. Reactions involve amines or other nucleophiles under optimized conditions:

Reagents and Conditions

  • Amines : Aliphatic (primary/secondary) and aromatic amines react via nucleophilic opening of succinimide intermediates .

  • Catalyst : Microwave irradiation facilitates reactions in acetonitrile, with temperatures optimized at ~170°C .

  • Limitations : Aromatic amines (e.g., aniline) often fail due to insufficient nucleophilicity .

Example Products

NucleophileProduct StructureKey Features
MorpholineN-(morpholino)-substituted triazoleImproved yields via optimized conditions
Aliphatic aminesSubstituted amidesScale-up feasible to 10 mmol

Cycloaddition Reactions

The compound undergoes cycloaddition reactions (e.g., Huisgen reaction) with azides and alkynes, driven by regioselectivity:

Mechanism and Catalysts

  • Azide-Alkyne Cycloaddition : Forms 1,2,3-triazole derivatives with regioselectivity controlled by catalysts like ruthenium .

  • Tandem Cycloaddition : Combines nitriles and azides to yield aromatic triazoles, followed by tautomerization .

Optimized Conditions

  • Catalyst : Ruthenium complexes ensure regioselectivity .

  • Solvent : Ethanol reflux or acetonitrile .

  • Yields : Up to 82% for substituted triazoles .

Example Reactions

ReactantsProductsKey Observations
Aryl azides + ynamidesN-Boc-5-amino-1,2,3-triazole-4-carboxylatesComplete regiocontrol
Benzyl azideMixture of triazoles and Dimroth rearrangement products Rearrangement occurs under thermal conditions

Tautomerism and Rearrangements

The compound exhibits tautomerism and undergoes Dimroth rearrangement under specific conditions:

Key Findings

  • Tautomerization : Triazole intermediates rapidly tautomerize to aromatic forms (e.g., imino triazole → ethyl-5-amino-1,2,3-triazole-4-carboxylate) .

  • Dimroth Rearrangement : Occurs in benzyl azide-derived products, forming 5-benzylamino-triazole derivatives .

Impact on Stability

  • Rearrangements alter product distribution, requiring strict control of reaction temperatures and times .

Reactivity of Functional Groups

The compound’s chlorophenyl and triazole moieties enable diverse reactivity:

  • Electrophilic Aromatic Substitution : Chlorine directs substitution on the phenyl ring.

  • Triazole Ring Reactivity : Participates in hydrogen bonding and coordination with metal ions, influencing biological activity.

Scientific Research Applications

N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The biological activity of N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The 4-chlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine with analogs differing in heterocyclic cores, substituents, or biological activities.

Triazole Isosteres and Positional Isomers
Compound Name Structure/Modification Molecular Formula Key Properties/Activities Reference
N3-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine 1,2,4-Triazole core with dual amine groups C₈H₇ClN₆ Potential enzyme inhibition (leucine aminopeptidase)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole with -CF₃ and -COOH substituents C₁₀H₆ClF₃N₃O₂ Antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells)
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine Methoxyphenyl at triazole 1-position C₁₅H₁₃ClN₄O Enhanced solubility due to -OCH₃ group; antitumor applications

Key Insights :

  • Substituent Effects : The trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups in the antitumor analog enhance electrophilicity and interactions with kinase targets (e.g., c-Met inhibition) .
  • Polar Groups : Methoxy (-OCH₃) substituents improve solubility, as seen in 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine, but may reduce membrane permeability .
Heterocycle Hybrids
Compound Name Hybrid Structure Molecular Formula Key Properties/Activities Reference
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine Triazole-thiadiazole hybrid with -OCH₃ groups C₁₉H₁₇ClN₆O₂S Unspecified bioactivity; structural complexity for high-throughput screening
N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine Triazole-piperazine hybrid C₁₉H₂₂Cl₂N₆O Potential CNS activity due to piperazine moiety

Key Insights :

  • Piperazine Linkers : The piperazine group in may enhance blood-brain barrier penetration, suggesting applications in neuropharmacology.

Biological Activity

N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chloroaniline with azides or other suitable precursors under controlled conditions. The triazole ring formation is often achieved through cycloaddition reactions such as the "click chemistry" approach, which is favored for its efficiency and selectivity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole nucleus exhibit significant anticancer properties. For instance, research indicated that derivatives with a 4-chlorophenyl group showed notable cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Assays : A series of compounds were screened against six human cancer cell lines. Among these, those with the 4-chlorophenyl substitution exhibited selective moderate activity against gastric and colon cancer cell lines. For example, one compound demonstrated an IC50 value of 0.028 µM against a gastric cancer cell line (NUGC), indicating potent activity compared to standard treatments .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Research findings suggest:

  • In Vitro Studies : The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL for various strains, demonstrating its efficacy as a broad-spectrum antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. The presence of electronegative substituents on the aromatic rings significantly affects their potency:

CompoundSubstituentActivity (IC50 or MIC)
14-ChlorophenylIC50 = 0.028 µM (gastric)
24-BromophenylHigher activity than analogs
3PhenylModerate activity

Studies indicate that the introduction of halogen atoms (such as chlorine or bromine) enhances the cytotoxic effects by increasing lipophilicity and improving interactions with cellular targets .

Case Studies

Several case studies highlight the promising therapeutic applications of this compound:

  • Cancer Treatment : In one study involving various triazole derivatives, those with the 4-chlorophenyl group were found to significantly inhibit tumor growth in xenograft models when administered at specific dosages .
  • Infection Control : Another study assessed its effectiveness against resistant bacterial strains in clinical settings. The compound showed superior activity compared to conventional antibiotics like ciprofloxacin, especially against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What is the molecular formula and structural characterization of N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine?

Answer:
The molecular formula is C₈H₇ClN₄ , with a molar mass of 194.63 g/mol. Structural characterization typically involves:

  • X-ray crystallography for precise bond lengths and angles, often refined using SHELXL software .
  • ¹H/¹³C NMR spectroscopy to confirm the triazole ring substitution pattern and para-chlorophenyl group integration.
  • IR spectroscopy to identify N-H stretching (3100–3300 cm⁻¹) and aromatic C-Cl vibrations (750–800 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. Crystallographic studies confirm a planar triazole core with a dihedral angle of ~15° between the triazole and chlorophenyl rings .

Basic: What are the common synthetic routes for this compound?

Answer:
The primary synthetic route utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

Azide preparation : React 4-chloroaniline with sodium nitrite/HCl to form the diazonium salt, followed by sodium azide treatment.

Alkyne coupling : React with propargylamine under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 DMF/H₂O solvent system at 60°C for 12 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity . Alternative methods include microwave-assisted synthesis to reduce reaction times by 50% .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Answer:
Discrepancies in refinement (e.g., high R-factors or thermal motion artifacts) require:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • High-resolution data : Collect datasets at <1.0 Å resolution to resolve disordered solvent or substituents.
  • Hirshfeld surface analysis : Validate hydrogen bonding (e.g., N-H···N triazole interactions) and π-stacking distances .
  • Robust restraints : Apply SHELX’s DFIX and ISOR commands to stabilize flexible chlorophenyl groups .

Advanced: What methodologies are effective in analyzing the compound's bioactivity against specific cancer cell lines?

Answer:
Bioactivity assessment involves:

  • In vitro cytotoxicity assays : Use NCI-H522 lung cancer cells (most sensitive, average GP = 75.52%) with MTT assays (48–72 hr exposure) .
  • Apoptosis profiling : Annexin V/PI staining via flow cytometry to quantify early/late apoptotic populations.
  • Target validation : c-Met kinase inhibition assays (IC₅₀ < 1 µM) and Western blotting for phospho-c-Met suppression .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., trifluoromethyl or pyridinyl substituents) to identify critical pharmacophores .

Advanced: How to design derivatives of this compound to enhance solubility while maintaining bioactivity?

Answer:
Strategies include:

  • Polar substituents : Introduce sulfonate (-SO₃H) or tertiary amine groups at the triazole C4 position to improve aqueous solubility (logP reduction by 1.5–2.0 units) .
  • Prodrug approaches : Conjugate with PEGylated linkers or amino acid esters for pH-dependent release .
  • Co-crystallization : Use GRAS (Generally Recognized As Safe) co-formers (e.g., cyclodextrins) to enhance dissolution rates without altering bioactivity .

Advanced: What are the challenges in interpreting NMR spectra of this compound, especially regarding tautomeric forms?

Answer:
Key challenges and solutions:

  • Tautomeric equilibrium : The 1H-1,2,3-triazole exists in amine (NH) and imine (=N-) tautomers. Use variable-temperature ¹H NMR (25–80°C) to observe coalescence points and calculate energy barriers .
  • ²D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating NH protons with adjacent carbons.
  • Computational validation : Compare experimental chemical shifts with DFT-calculated values (GIAO method, B3LYP/6-311++G** basis set) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and triazole NH (δ 10.5–11.5 ppm) .
  • IR spectroscopy : Confirm triazole ring vibrations (1560–1600 cm⁻¹, C=N stretching) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 195.0432 (theoretical) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Answer:
Computational workflows:

  • Molecular docking (AutoDock Vina) : Simulate binding to c-Met kinase (PDB: 3LQ8). Prioritize poses with triazole NH forming H-bonds to Met1211 backbone .
  • Molecular dynamics (MD) : Run 100 ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability (RMSD < 2.0 Å).
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., chloro → fluoro) to guide SAR .
  • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

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